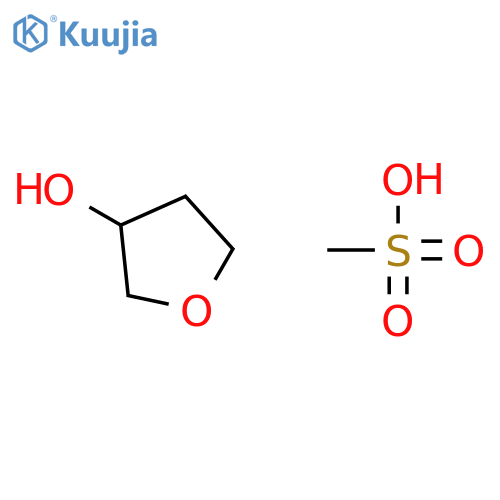Cas no 156380-34-6 (tetrahydrofuran-3-yl methanesulfonate)

156380-34-6 structure
商品名:tetrahydrofuran-3-yl methanesulfonate
CAS番号:156380-34-6
MF:C5H10O4S
メガワット:166.195500850677
MDL:MFCD23099109
CID:1335118
PubChem ID:15278452
tetrahydrofuran-3-yl methanesulfonate 化学的及び物理的性質
名前と識別子
-
- 3-Furanol, tetrahydro-, methanesulfonate
- methansulfonic Acid Tetrahydro-furan-3-yl Ester
- tetrahydrofuran-3-yl Methanesulfonate
- 3-Tetrahydrofuryl Methanesulfonate
- AT26051
- oxolan-3-yl methanesulfonate
- CS-0135379
- EN300-132311
- Methanesulfonic acid tetrahydro-furan-3-yl ester
- MFCD23099109
- oxolan-3-ylmethanesulfonate
- SCHEMBL707231
- KHXQGLSTCGSGLW-UHFFFAOYSA-N
- AKOS026743887
- SY156570
- methanesulfonic acid tetrahydrofuran-3-yl ester
- 156380-34-6
- DB-189480
- tetrahydrofuran-3-yl methanesulfonate
-
- MDL: MFCD23099109
- インチ: InChI=1S/C5H10O4S/c1-10(6,7)9-5-2-3-8-4-5/h5H,2-4H2,1H3
- InChIKey: KHXQGLSTCGSGLW-UHFFFAOYSA-N
- ほほえんだ: CS(=O)(=O)OC1CCOC1
計算された属性
- せいみつぶんしりょう: 184.04056
- どういたいしつりょう: 166.02997997g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 317.7±31.0 °C at 760 mmHg
- フラッシュポイント: 145.9±24.8 °C
- PSA: 83.83
- じょうきあつ: 0.0±0.7 mmHg at 25°C
tetrahydrofuran-3-yl methanesulfonate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tetrahydrofuran-3-yl methanesulfonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-132311-0.5g |
oxolan-3-yl methanesulfonate |
156380-34-6 | 95% | 0.5g |
$407.0 | 2023-06-08 | |
| Enamine | EN300-132311-1.0g |
oxolan-3-yl methanesulfonate |
156380-34-6 | 95% | 1g |
$528.0 | 2023-06-08 | |
| Enamine | EN300-132311-10.0g |
oxolan-3-yl methanesulfonate |
156380-34-6 | 95% | 10g |
$2269.0 | 2023-06-08 | |
| Enamine | EN300-132311-0.05g |
oxolan-3-yl methanesulfonate |
156380-34-6 | 95% | 0.05g |
$101.0 | 2023-06-08 | |
| Enamine | EN300-132311-5.0g |
oxolan-3-yl methanesulfonate |
156380-34-6 | 95% | 5g |
$1530.0 | 2023-06-08 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY156570-5g |
3-Tetrahydrofuryl Methanesulfonate |
156380-34-6 | ≥95% | 5g |
¥10200.00 | 2024-07-10 | |
| TRC | T304158-100mg |
tetrahydrofuran-3-yl methanesulfonate |
156380-34-6 | 100mg |
$ 230.00 | 2022-06-02 | ||
| Enamine | EN300-132311-500mg |
oxolan-3-yl methanesulfonate |
156380-34-6 | 95.0% | 500mg |
$407.0 | 2023-09-30 | |
| Enamine | EN300-132311-50mg |
oxolan-3-yl methanesulfonate |
156380-34-6 | 95.0% | 50mg |
$101.0 | 2023-09-30 | |
| Aaron | AR00B9RH-500mg |
tetrahydrofuran-3-yl Methanesulfonate |
156380-34-6 | 95% | 500mg |
$585.00 | 2023-12-15 |
tetrahydrofuran-3-yl methanesulfonate 関連文献
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
156380-34-6 (tetrahydrofuran-3-yl methanesulfonate) 関連製品
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:156380-34-6)tetrahydrofuran-3-yl methanesulfonate

清らかである:99%/99%
はかる:1g/5g
価格 ($):384.0/1115.0